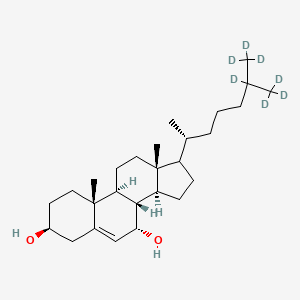
7Alpha-Hydroxy Cholesterol-d7 (major)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7Alpha-Hydroxy Cholesterol-d7 (major) is a deuterated form of 7Alpha-Hydroxy Cholesterol, a derivative of cholesterol. This compound is significant in the study of cholesterol metabolism and bile acid synthesis. The deuterium labeling (d7) is used to trace and study metabolic pathways without altering the compound’s chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 7Alpha-Hydroxy Cholesterol-d7 involves the hydroxylation of cholesterol at the 7-alpha position. This process is typically catalyzed by the enzyme cholesterol 7-alpha-hydroxylase (CYP7A1). The deuterium labeling is introduced through specific chemical reactions that replace hydrogen atoms with deuterium.
Industrial Production Methods: Industrial production of 7Alpha-Hydroxy Cholesterol-d7 involves large-scale enzymatic reactions using CYP7A1. The process is optimized for high yield and purity, ensuring that the deuterium labeling is consistent throughout the compound.
Analyse Chemischer Reaktionen
Types of Reactions: 7Alpha-Hydroxy Cholesterol-d7 undergoes various chemical reactions, including:
Oxidation: Conversion to 7Alpha-Hydroxy-4-cholestene-3-one.
Reduction: Formation of different hydroxylated derivatives.
Substitution: Introduction of other functional groups at specific positions.
Common Reagents and Conditions:
Oxidation: Molecular oxygen and CYP7A1 enzyme.
Reduction: Reducing agents like sodium borohydride.
Substitution: Various organic reagents depending on the desired functional group.
Major Products:
- 7Alpha-Hydroxy-4-cholestene-3-one
- Other hydroxylated cholesterol derivatives
Wissenschaftliche Forschungsanwendungen
7Alpha-Hydroxy Cholesterol-d7 is widely used in scientific research, including:
Chemistry: Studying the metabolic pathways of cholesterol and bile acid synthesis.
Biology: Investigating the role of cholesterol derivatives in cellular processes.
Medicine: Understanding the mechanisms of cholesterol-related diseases and developing therapeutic interventions.
Industry: Used as a reference material in analytical chemistry for accurate data analysis.
Wirkmechanismus
The primary mechanism of action of 7Alpha-Hydroxy Cholesterol-d7 involves its conversion by the enzyme CYP7A1. This conversion is the rate-limiting step in bile acid synthesis. The compound interacts with molecular oxygen to form 7Alpha-Hydroxy-4-cholestene-3-one, which is further processed into bile acids. These bile acids play a crucial role in the digestion and absorption of dietary fats.
Vergleich Mit ähnlichen Verbindungen
- 7Alpha-Hydroxy Cholesterol
- 7Alpha-Hydroxy-4-cholestene-3-one
- Other hydroxylated cholesterol derivatives
Comparison: 7Alpha-Hydroxy Cholesterol-d7 is unique due to its deuterium labeling, which allows for precise tracing in metabolic studies. This labeling does not alter the compound’s chemical properties, making it an ideal tool for studying cholesterol metabolism and bile acid synthesis. Other similar compounds lack this deuterium labeling, limiting their use in specific research applications.
Eigenschaften
Molekularformel |
C27H46O2 |
|---|---|
Molekulargewicht |
409.7 g/mol |
IUPAC-Name |
(3S,7S,8S,9S,10R,13R,14S)-10,13-dimethyl-17-[(2R)-6,7,7,7-tetradeuterio-6-(trideuteriomethyl)heptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-3,7-diol |
InChI |
InChI=1S/C27H46O2/c1-17(2)7-6-8-18(3)21-9-10-22-25-23(12-14-27(21,22)5)26(4)13-11-20(28)15-19(26)16-24(25)29/h16-18,20-25,28-29H,6-15H2,1-5H3/t18-,20+,21?,22+,23+,24-,25+,26+,27-/m1/s1/i1D3,2D3,17D |
InChI-Schlüssel |
OYXZMSRRJOYLLO-UCFZQURSSA-N |
Isomerische SMILES |
[2H]C([2H])([2H])C([2H])(CCC[C@@H](C)C1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2[C@@H](C=C4[C@@]3(CC[C@@H](C4)O)C)O)C)C([2H])([2H])[2H] |
Kanonische SMILES |
CC(C)CCCC(C)C1CCC2C1(CCC3C2C(C=C4C3(CCC(C4)O)C)O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


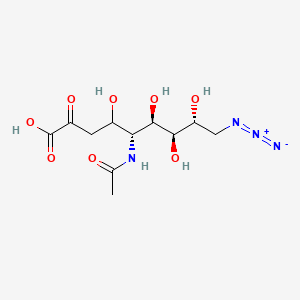

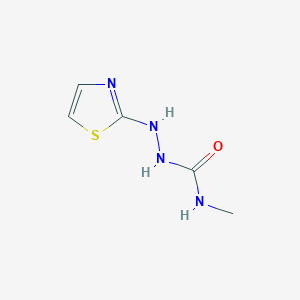
![1-(Chloromethyl)-2-[(trimethylsilyl)oxy]ethyl Ester Hexadecanoic Acid](/img/structure/B13853503.png)
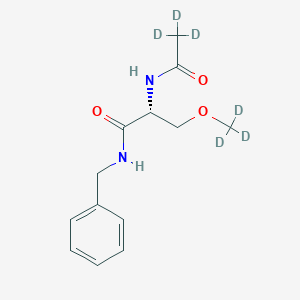
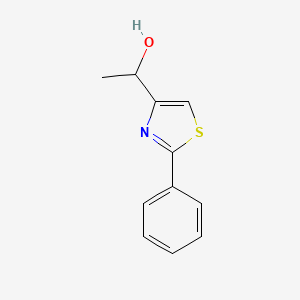
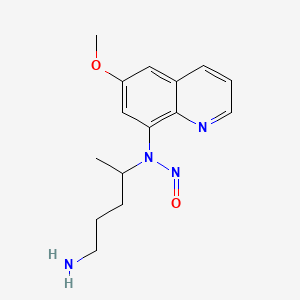
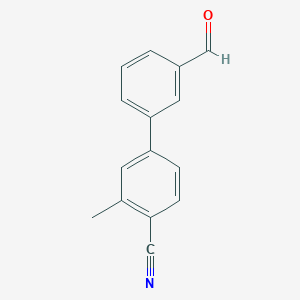

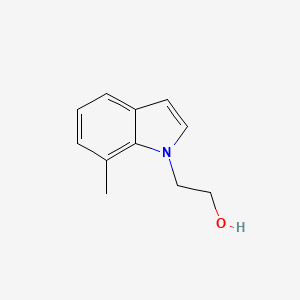
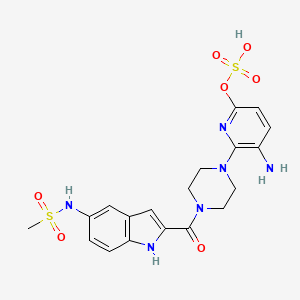

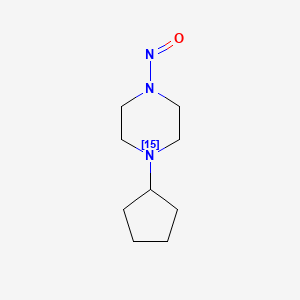
![4-methoxy-N-[3-methyl-5-(1,3-thiazol-5-yl)phenyl]pyrimidin-2-amine](/img/structure/B13853555.png)
